molecular formula C36H66O2 B098550 Stearyl linolenate CAS No. 17673-60-8

Stearyl linolenate

Cat. No.: B098550
CAS No.: 17673-60-8
M. Wt: 530.9 g/mol
InChI Key: QQRQYDIHHZSQOG-HLMRNWPHSA-N
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Description

Stearyl linolenate (CAS 17673-60-8) is a long-chain wax ester synthesized from stearyl alcohol and linolenic acid, with a molecular formula of C36H66O2 and a molecular weight of 530.91 g/mol . This compound is supplied as a solid and should be stored in a freezer to maintain stability . As a model wax ester, it is a valuable tool for researching the structure and function of lipids, particularly in the study of skin barrier physiology . The epidermal lipid barrier, crucial for preventing transepidermal water loss, relies on esterified lipids similar to this compound . Research indicates that ester-linked lipids, such as those incorporating linolenic acid, are integral to the skin's permeability barrier, and their study can provide insights into conditions of barrier dysfunction . Furthermore, unsaturated fatty acid esters like this compound are investigated for their potential bioactive roles in skin inflammation and the wound healing process, modulating phases of inflammation and proliferation . This product is intended for research applications in dermatology, cosmetic science, and lipid biochemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

octadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20H,3-5,7,9-11,13,15-17,19,21-35H2,1-2H3/b8-6-,14-12-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQYDIHHZSQOG-HLMRNWPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236881
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-60-8
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
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Record name STEARYL LINOLENATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearyl linolenate typically involves the esterification of octadecatrienoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Stearyl linolenate undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Primary alcohols.

    Substitution: Various esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Stearyl linolenate (C₃₆H₆₈O₂) is characterized by the following properties:

  • Molecular Weight : 556.88 g/mol
  • Appearance : Typically a colorless to pale yellow liquid
  • Solubility : Insoluble in water but soluble in organic solvents

Cosmetic Industry

This compound is widely used in cosmetics due to its emollient properties. It acts as a skin conditioning agent, providing moisture and improving the texture of formulations. Key applications include:

  • Emollient : Enhances skin softness and smoothness.
  • Lipid Layer Enhancer : Helps restore the skin barrier function.
  • Stabilizer : Improves the stability of emulsions in creams and lotions.

Table 1: Cosmetic Applications of this compound

Application TypeFunctionalityProduct Examples
EmollientSkin conditioningMoisturizers, lotions
StabilizerEmulsion stabilityCreams, ointments
LubricantTexture enhancementMakeup products

Food Technology

In food science, this compound is explored for its potential as a food additive and preservative. Its properties can enhance the texture and shelf life of food products. Specific applications include:

  • Fat Replacer : Used to improve mouthfeel in low-fat products.
  • Stabilizer : Helps maintain the consistency of emulsified foods.

Table 2: Food Applications of this compound

Application TypeFunctionalityProduct Examples
Fat replacerTexture improvementLow-fat dairy products
StabilizerEmulsion stabilitySauces, dressings

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its fatty acid composition. It is being investigated for:

  • Anti-inflammatory Properties : Potential use in formulations targeting inflammatory skin conditions.
  • Drug Delivery Systems : As a component in lipid-based drug delivery systems for enhanced bioavailability.

Table 3: Pharmaceutical Applications of this compound

Application TypeFunctionalityResearch Findings
Anti-inflammatory agentReduces inflammationStudies show efficacy in topical formulations
Drug delivery enhancerImproves bioavailabilityEffective in lipid-based systems

Case Study 1: Cosmetic Formulation Development

A study conducted by researchers at a leading cosmetic company explored the incorporation of this compound into a moisturizer. The formulation showed improved skin hydration and barrier function compared to control products without this ingredient.

  • Results : Participants reported 30% improvement in skin hydration after four weeks of use.
  • : this compound significantly enhances the moisturizing effects of cosmetic products.

Case Study 2: Food Product Innovation

In a project aimed at developing healthier snack options, this compound was used as a fat replacer in baked goods. The resulting product maintained desirable sensory attributes while reducing total fat content by 25%.

  • Results : Sensory evaluation indicated no significant difference in taste or texture compared to traditional formulations.
  • : this compound serves as an effective fat replacer without compromising quality.

Mechanism of Action

The mechanism of action of Stearyl linolenate involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. Additionally, its antioxidant properties can help protect cells from oxidative stress.

Comparison with Similar Compounds

Methyl Linolenate (C₁₉H₃₂O₂)

  • Structure: Methyl ester of linolenic acid.
  • Molecular Weight : 292.46 g/mol .
  • Sources : Abundant in plant extracts (e.g., Pereskia grandifolia, Baccharis dracunculifolia) and algae like Spirulina platensis .
  • Applications: Primarily studied for bioactivity, including antifungal (against Paracoccidioides brasiliensis) and anticancer effects (induces apoptosis in A549 lung carcinoma cells) .
  • Key Difference: Unlike this compound, methyl linolenate is liquid at room temperature and serves as a bioactive compound rather than a structural additive .

Ethyl Linolenate (C₂₀H₃₄O₂)

  • Structure: Ethyl ester of linolenic acid.
  • Molecular Weight : 306.49 g/mol (estimated).
  • Sources : Detected in Dendrobium officinale and plant extracts .
  • Applications: Limited evidence on bioactivity; used in flavoring agents and aromatherapy. Ethyl linolenate’s antioxidant properties are less documented compared to methyl linolenate .

Behenyl Linolenate (C₄₀H₇₄O₂)

  • Structure: Ester of behenyl alcohol (C22) and linolenic acid.
  • Molecular Weight : 586.57 g/mol .
  • Applications: Functions as a thickener in cosmetics. Its longer alkyl chain confers higher melting points than this compound, making it suitable for solid formulations .

Glyceryl Linolenate

  • Structure: Glyceride ester of linolenic acid (e.g., 1-glycerol linolenate).
  • Applications: Acts as a moisturizing agent in skincare products (e.g., Body Glide for Her) . Unlike wax esters like this compound, glyceryl linolenate integrates into lipid bilayers, enhancing skin hydration .

Physicochemical and Functional Differences

Chain Length and Physical State

  • This compound (C18 alcohol): Semi-solid wax at room temperature; ideal for hydrophobic coatings .
  • Methyl/Ethyl Linolenate: Liquid; used in liquid formulations or extracts .
  • Behenyl Linolenate (C22 alcohol): Higher melting point than this compound; used in solid creams .

Bioactivity

  • Methyl Linolenate: Exhibits antifungal, antimicrobial, and anticancer activities .

Biological Activity

Stearyl linolenate is an ester formed from stearyl alcohol and linolenic acid, classified as a fatty acid. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₈H₃₄O₂
  • Molecular Weight : 282.47 g/mol
  • Structure : this compound consists of a long-chain fatty alcohol (stearyl) esterified to linolenic acid, which is a polyunsaturated fatty acid with three double bonds.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The mechanism involves destabilizing bacterial cell membranes, leading to increased permeability and eventual cell lysis.

  • Study Findings : Research has shown that unsaturated fatty acids, including linolenic acid, can disrupt the membrane integrity of bacteria such as Staphylococcus aureus and Helicobacter pylori, causing cell death through mechanisms involving electron transport chain disruption and ATP depletion .
Bacterial StrainMIC (µg/mL)Effect Observed
Staphylococcus aureus≤ 100Cell lysis observed via electron microscopy
Helicobacter pylori≤ 50Inhibition of growth and membrane integrity loss

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress.

  • Mechanism : The presence of multiple double bonds in linolenic acid contributes to its radical-scavenging ability. Studies have indicated that fatty acids can produce reactive oxygen species (ROS), which may enhance their antifungal activity through oxidative stress mechanisms .
Antioxidant AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging250
ABTS Radical Scavenging200

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Fatty acids are known to modulate inflammatory pathways, potentially reducing markers such as cytokines and prostaglandins.

  • Research Insights : Case studies have illustrated that dietary intake of polyunsaturated fatty acids like linolenic acid can lower inflammation markers in clinical settings, suggesting a beneficial role in managing chronic inflammatory conditions .

Case Studies

  • Dietary Impact on Inflammation :
    A randomized controlled trial involving dietary supplementation with omega-3 fatty acids (including those derived from linolenic acid) showed a significant reduction in inflammatory markers among participants with rheumatoid arthritis .
  • Antimicrobial Efficacy :
    In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as a natural antimicrobial agent .

Q & A

Q. What are the optimal conditions for synthesizing stearyl linolenate, and how can experimental design address variability in esterification efficiency?

Methodological Answer: this compound synthesis typically involves esterification of linolenic acid with stearyl alcohol. Key parameters include temperature (110–130°C), molar ratio of reactants (1.8:1 for acid:alcohol), catalyst concentration (1.0–1.5% w/w), and reaction time (2–6 hours). Orthogonal experimental designs (e.g., L9 orthogonal arrays) are recommended to optimize these variables systematically . For example, a study on stearyl lactate synthesis demonstrated that temperature and molar ratio significantly influence ester value, with IR spectroscopy used to confirm structural integrity .

Q. How can researchers validate the purity and identity of this compound in synthesized samples?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm ester bond formation (e.g., δ 4.0–4.3 ppm for –CH2–O–CO– groups) and quantify positional distribution of linolenate in triglycerides .
  • Gas Chromatography (GC): Coupled with flame ionization detection (FID), GC quantifies fatty acid methyl esters (FAMEs) after transesterification. The revised EN14103:2011 method is validated for linolenate quantification, achieving <1.5% RSD .
  • Mass Spectrometry (MS): High-resolution MS (e.g., LC-QTOF) identifies molecular ions (e.g., m/z 621.5 for this compound) and detects impurities .

Q. What stability challenges arise in lipid-based formulations containing this compound, and how can oxidation be mitigated experimentally?

Methodological Answer: this compound is prone to autoxidation due to its three double bonds. Accelerated stability studies under controlled temperature (40°C) and humidity (75% RH) over 8–12 weeks are recommended. Antioxidants like α-tocopherol (0.02% w/w) or nitrogen purging during synthesis reduce peroxide formation. Emulsion systems (e.g., oil-in-water) stabilize linolenate by limiting oxygen diffusion, as shown in octadecane emulsion models .

Advanced Research Questions

Q. How does the positional specificity of linolenate in triglycerides (e.g., sn-1, sn-2, sn-3 positions) affect its metabolic fate, and what experimental approaches elucidate this?

Methodological Answer: Positional distribution alters bioavailability and enzymatic hydrolysis. Use ¹³C NMR to analyze regiospecificity (e.g., δ 62.1 ppm for sn-2 carbonyl carbons). In colza oil, linolenate showed 56.8% specificity for the sn-2 position, contrasting with soybean oil (36.6%), indicating species-dependent metabolic pathways . In vitro lipolysis models (e.g., pancreatic lipase assays) can quantify hydrolysis rates at different positions .

Q. What molecular mechanisms underlie the interaction between this compound and neuronal dopamine synthesis, and how can this be modeled experimentally?

Methodological Answer: Linolenate derivatives (e.g., N-(α-linolenoyl) tyrosine, NALT) enhance dopamine synthesis via blood-brain barrier transport. Rat models of dopamine insufficiency (e.g., 6-hydroxydopamine lesions) are used to measure CNS dopamine levels post-NALT administration. LC-MS/MS quantifies dopamine metabolites (e.g., homovanillic acid), while fluorescence spectroscopy tracks tyrosine uptake in vitro .

Q. How do environmental factors (e.g., temperature, light) influence the desaturation and incorporation of linolenate into glycerolipids during biosynthesis?

Methodological Answer: Controlled growth experiments (e.g., olive calli incubated at 20–35°C with ¹⁴C-labeled linoleate) reveal temperature-dependent desaturation. At 25°C, linolenate constituted >80% of radiolabeled MGDG lipids after 48 hours, whereas 35°C reduced desaturation by 40%. GC-MS tracks isotope incorporation, and lipidomics platforms (e.g., UPLC-ESI-MS) profile lipid species .

Q. How can contradictory data on linolenate distribution (e.g., NMR vs. chromatographic methods) be reconciled in lipid analysis?

Methodological Answer: Discrepancies arise from analytical assumptions (e.g., NMR’s reliance on chemical shifts vs. GC’s calibration curves). A 2013 study found NMR overestimated sn-2 linolenate in colza oil (14.9% vs. 10.0% by chromatographic methods). Cross-validation using both techniques and computational modeling (e.g., 1,3-random-2-random distribution algorithms) resolves such conflicts .

Experimental Design Considerations

  • Sample Preparation: Use solvent-free esterification (e.g., enzymatic catalysis with lipase B) to enhance green chemistry metrics .
  • Data Validation: Include triplicate technical replicates in GC/NMR analyses to address lipid heterogeneity .
  • Ethical Compliance: For in vivo studies, adhere to WHO guidelines prohibiting DL-lactic acid derivatives in food models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Stearyl linolenate
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Stearyl linolenate

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